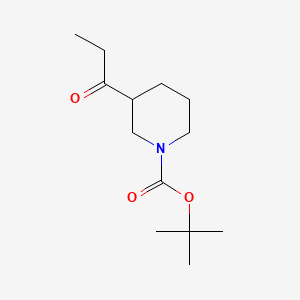

Tert-butyl 3-propionylpiperidine-1-carboxylate

Description

Tert-butyl 3-propionylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the nitrogen (position 1) and a propionyl (propanoyl) substituent at the 3-position. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Although direct synthesis data for this compound is unavailable in the provided evidence, analogous tert-butyl piperidine carboxylates (e.g., tert-butyl 3-hydroxypiperidine-1-carboxylate) are synthesized via acylation or nucleophilic substitution reactions. For instance, tert-butyl carbamate-protected piperidines are often employed as intermediates in multi-step syntheses of pharmaceuticals, as evidenced by their use in experimental phasing and refinement in crystallography (e.g., SHELX programs) .

Properties

IUPAC Name |

tert-butyl 3-propanoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-11(15)10-7-6-8-14(9-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXDPFJADRSXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676501 | |

| Record name | tert-Butyl 3-propanoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226294-61-6 | |

| Record name | tert-Butyl 3-propanoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-propionylpiperidine-1-carboxylate (TBPPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the available research findings regarding the biological activity of TBPPC, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBPPC is characterized by its piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the tert-butyl and propionyl groups significantly influences its lipophilicity and biological interactions. The molecular formula for TBPPC is with a molecular weight of approximately 225.32 g/mol.

1. Anti-inflammatory Effects

Recent studies have indicated that TBPPC exhibits significant anti-inflammatory properties. Research conducted on various cell lines demonstrated that TBPPC can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition is crucial in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Anti-inflammatory Activity

2. Anticancer Potential

TBPPC has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies have shown that TBPPC can induce apoptosis in MCF-7 cells (a breast cancer line) through the activation of caspase pathways. The compound's ability to modulate estrogen receptor signaling pathways suggests its potential as a therapeutic agent in hormone-responsive cancers.

Table 2: Anticancer Activity Against MCF-7 Cells

| Compound | Cell Viability (%) | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| This compound | 30% at 25 µM | 15 µM | Caspase activation |

The mechanisms underlying the biological activities of TBPPC are multifaceted:

- Cytokine Modulation : TBPPC appears to interfere with the signaling pathways that lead to cytokine production, particularly through the inhibition of NF-kB activation.

- Apoptotic Pathways : In cancer cells, TBPPC triggers apoptosis via intrinsic pathways, which involve mitochondrial membrane potential changes and cytochrome c release.

Case Study 1: In Vitro Evaluation on Macrophages

In a study focusing on macrophage activation, TBPPC was shown to reduce the secretion of IL-6 and IL-12 in LPS-stimulated macrophages. The results indicated that TBPPC could serve as a potential anti-inflammatory agent by modulating macrophage activity.

Case Study 2: Breast Cancer Cell Lines

In another study involving MCF-7 and MDA-MB-231 cell lines, TBPPC demonstrated selective cytotoxicity towards MCF-7 cells while exhibiting minimal effects on MDA-MB-231 cells. This selectivity suggests that TBPPC may be developed as a targeted therapy for certain breast cancer subtypes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares tert-butyl 3-propionylpiperidine-1-carboxylate with structurally related piperidine/pyrrolidine derivatives, highlighting substituent effects on properties and applications:

Substituent Impact on Properties

- Propionyl vs. Hydroxyl : The propionyl group in the target compound increases lipophilicity compared to hydroxyl-containing analogs (e.g., (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate), which may improve blood-brain barrier penetration or binding to hydrophobic enzyme pockets .

- Cyano vs.

- Amino-Pyrimidine Derivatives: Piperidines with amino-pyrimidine substituents (e.g., Example 55) demonstrate utility as intermediates in kinase inhibitor synthesis, with distinct chromatographic behavior (TLC Rf values) aiding purification .

Stability and Toxicity

- The tert-butyl carbamate group generally confers stability, as seen in tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate, which remains stable under recommended storage conditions .

- Toxicity data for propionyl-substituted piperidines is scarce, but structurally similar compounds (e.g., tert-butyl 4-cyano derivatives) emphasize caution due to incomplete toxicological characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.